Cas no 102522-48-5 (N-2-Hydroxy-1,1-bis(hydroxymethyl)ethylcarbamic Acid Phenylmethyl Ester)

N-2-Hydroxy-1,1-bis(hydroxymethyl)ethylcarbamic Acid Phenylmethyl Ester 化学的及び物理的性質
名前と識別子
-
- N-[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamic Acid Benzyl Ester
- [2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamic acid phenylmethyl ester
- Carbamic acid, N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-, phenylmethyl ester
- DB-320725
- Cbz-Tris
- 102522-48-5
- Phenylmethyl N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamate
- BENZYL N-[1,3-DIHYDROXY-2-(HYDROXYMETHYL)PROPAN-2-YL]CARBAMATE
- N-Carboxybenzyl Tromethamine
- CEA52248
- DTXSID001174531
- EN300-7262145
- Benzyl (1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)carbamate
- A1-04804
- SCHEMBL15552484
- N-2-Hydroxy-1,1-bis(hydroxymethyl)ethylcarbamic Acid Phenylmethyl Ester
-
- インチ: InChI=1S/C12H17NO5/c14-7-12(8-15,9-16)13-11(17)18-6-10-4-2-1-3-5-10/h1-5,14-16H,6-9H2,(H,13,17)
- InChIKey: MCMNTNJMDVMJQE-UHFFFAOYSA-N
- ほほえんだ: c1ccc(cc1)COC(=O)NC(CO)(CO)CO
計算された属性
- せいみつぶんしりょう: 255.11067264g/mol
- どういたいしつりょう: 255.11067264g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 7
- 複雑さ: 241
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 99Ų
- 疎水性パラメータ計算基準値(XlogP): -0.7
じっけんとくせい
- 密度みつど: 1.321±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 178-180 ºC
- ふってん: 520.6±50.0 °C at 760 mmHg
- フラッシュポイント: 268.6±30.1 °C
- ようかいど: 微溶性(9.4 g/l)(25ºC)、
- じょうきあつ: 0.0±1.4 mmHg at 25°C
N-2-Hydroxy-1,1-bis(hydroxymethyl)ethylcarbamic Acid Phenylmethyl Ester セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-2-Hydroxy-1,1-bis(hydroxymethyl)ethylcarbamic Acid Phenylmethyl Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H830150-2.5g |
N-[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamic Acid Phenylmethyl Ester |
102522-48-5 | 2.5g |
$ 1453.00 | 2023-09-07 | ||
Enamine | EN300-7262145-5.0g |
benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate |
102522-48-5 | 5g |
$1115.0 | 2023-05-24 | ||
Enamine | EN300-7262145-0.1g |
benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate |
102522-48-5 | 0.1g |
$339.0 | 2023-05-24 | ||
Enamine | EN300-7262145-2.5g |
benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate |
102522-48-5 | 2.5g |
$754.0 | 2023-05-24 | ||
Enamine | EN300-7262145-10.0g |
benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate |
102522-48-5 | 10g |
$1654.0 | 2023-05-24 | ||
Enamine | EN300-7262145-0.25g |
benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate |
102522-48-5 | 0.25g |
$354.0 | 2023-05-24 | ||
TRC | H830150-250mg |
N-[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamic Acid Phenylmethyl Ester |
102522-48-5 | 250mg |
$ 184.00 | 2023-09-07 | ||
Enamine | EN300-7262145-0.05g |
benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate |
102522-48-5 | 0.05g |
$323.0 | 2023-05-24 | ||
Enamine | EN300-7262145-0.5g |
benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate |
102522-48-5 | 0.5g |
$370.0 | 2023-05-24 | ||
Enamine | EN300-7262145-1.0g |
benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate |
102522-48-5 | 1g |
$385.0 | 2023-05-24 |
N-2-Hydroxy-1,1-bis(hydroxymethyl)ethylcarbamic Acid Phenylmethyl Ester 関連文献
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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9. Book reviews
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
N-2-Hydroxy-1,1-bis(hydroxymethyl)ethylcarbamic Acid Phenylmethyl Esterに関する追加情報
Introduction to N-2-Hydroxy-1,1-bis(hydroxymethyl)ethylcarbamic Acid Phenylmethyl Ester (CAS No. 102522-48-5)
N-2-Hydroxy-1,1-bis(hydroxymethyl)ethylcarbamic Acid Phenylmethyl Ester, identified by its CAS number 102522-48-5, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug development and molecular research. The presence of multiple hydroxyl groups and a carbamate ester moiety makes it a versatile intermediate in synthetic chemistry, particularly in the synthesis of more complex molecules.
The< strong>N-2-Hydroxy-1,1-bis(hydroxymethyl)ethylcarbamic Acid Phenylmethyl Ester structure is composed of a phenylmethyl ester group attached to a hydroxymethyl-substituted carbamate backbone. This configuration imparts distinct chemical properties that make it valuable in various biochemical pathways and reactions. The hydroxyl groups, for instance, can participate in hydrogen bonding interactions, which are crucial for the design of enzyme inhibitors and other bioactive molecules. Meanwhile, the carbamate group serves as a versatile handle for further functionalization, allowing chemists to tailor the compound for specific applications.
In recent years, there has been growing interest in the development of novel carbamate-based compounds due to their broad spectrum of biological activities. Research has shown that carbamates can act as potent inhibitors of various enzymes and have applications in treating inflammatory diseases, neurological disorders, and even cancer. The< strong>N-2-Hydroxy-1,1-bis(hydroxymethyl)ethylcarbamic Acid Phenylmethyl Ester, with its unique structural motifs, is being explored as a potential lead compound in these areas.
One of the most compelling aspects of this compound is its role as a building block in medicinal chemistry. The phenylmethyl ester group can be easily modified through various chemical reactions, such as hydrolysis or transesterification, to introduce different functional groups. This flexibility allows researchers to design molecules with tailored properties for specific biological targets. For example, modifications to the phenyl ring can alter the electronic properties of the molecule, influencing its binding affinity to biological receptors.
The< strong>N-2-Hydroxy-1,1-bis(hydroxymethyl)ethylcarbamic Acid Phenylmethyl Ester has also been investigated for its potential use in materials science. The presence of multiple hydroxyl groups makes it an excellent candidate for polymerization reactions, leading to the formation of hydrogels and other functional materials. These materials have applications in drug delivery systems, where controlled release mechanisms are essential for therapeutic efficacy.
Recent studies have highlighted the importance of understanding the mechanistic aspects of carbamate-based compounds. Researchers have been focusing on elucidating how these molecules interact with biological targets at the molecular level. This knowledge is crucial for designing more effective drugs with improved pharmacokinetic profiles. The< strong>N-2-Hydroxy-1,1-bis(hydroxymethyl)ethylcarbamic Acid Phenylmethyl Ester has been used as a model compound in several computational studies to understand its binding modes and interactions with enzymes.
The synthesis of< strong>N-2-Hydroxy-1,1-bis(hydroxymethyl)ethylcarbamic Acid Phenylmethyl Ester involves several key steps that showcase modern synthetic methodologies. The process typically starts with the preparation of a hydroxymethylethyl carbamate intermediate, which is then coupled with phenylmethyl halides or other suitable electrophiles to form the desired ester. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have been employed to improve yields and reduce reaction times.
In conclusion, the< strong>N-2-Hydroxy-1,1-bis(hydroxymethyl)ethylcarbamic Acid Phenylmethyl Ester (CAS No. 102522-48-5) represents a fascinating compound with diverse applications in pharmaceuticals and materials science. Its unique structural features make it a valuable tool for researchers exploring new drug candidates and functional materials. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play a critical role in advancing scientific discovery.
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